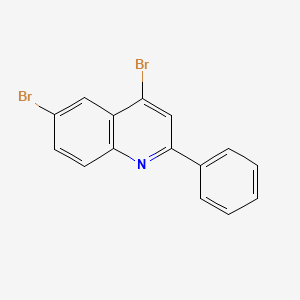
4,6-Dibromo-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-phenylquinoline is a useful research compound. Its molecular formula is C15H9Br2N and its molecular weight is 363.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
4,6-Dibromo-2-phenylquinoline has been explored for its potential as a therapeutic agent. Its derivatives have shown promising results in:
- Antimicrobial Activity: Research indicates that quinoline derivatives can inhibit bacterial DNA gyrase, a target for antibiotics. Studies have demonstrated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Anticancer Properties: The compound's ability to interact with specific enzymes and receptors has been studied for its anticancer potential. For instance, derivatives have shown activity against various cancer cell lines, including MCF-7 breast cancer cells . The presence of bromine enhances binding affinity to molecular targets involved in cancer progression.
Materials Science
In materials science, this compound is utilized for developing new materials with specific properties:
- Organic Electronics: The compound's structural versatility allows it to be incorporated into organic electronic devices. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
- Dyes and Pigments: The unique chemical properties enable the compound's use as a dye or pigment in various industrial applications, contributing to materials with enhanced color stability and performance.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus. The results showed that certain derivatives exhibited IC50 values lower than that of ciprofloxacin, indicating their potential as effective antibacterial agents. The docking studies revealed favorable binding interactions with DNA gyrase, supporting their role as inhibitors .
Case Study 2: Anticancer Research
Research focusing on the anticancer properties of this compound demonstrated its effectiveness against multiple cancer cell lines. In vitro assays indicated that some derivatives could induce apoptosis in cancer cells through mechanisms involving histone deacetylase inhibition . These findings highlight the compound's potential for further development as a therapeutic agent in oncology.
Comparative Analysis of Quinoline Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Applications |
|---|---|---|---|
| This compound | High | Moderate | Medicinal chemistry, materials |
| 6,8-Dibromo-2-phenylquinoline | Moderate | High | Drug development |
| 4-Bromophenyl quinoline | Low | High | Targeted cancer therapy |
This table illustrates the varying degrees of biological activity among different quinoline derivatives and their respective applications.
特性
CAS番号 |
860198-56-7 |
|---|---|
分子式 |
C15H9Br2N |
分子量 |
363.05 g/mol |
IUPAC名 |
4,6-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |
InChIキー |
AGAKHULHQHIHLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















